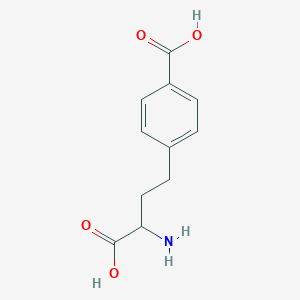
4-(3-Amino-3-carboxypropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-3-carboxypropyl)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.
作用机制
Target of Action
Based on its structural similarity to other aminobenzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that carboxylic acids can undergo nucleophilic acyl substitution reactions . This suggests that 4-(3-Amino-3-carboxypropyl)benzoic acid might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Aminobenzoic acid derivatives have been shown to inhibit folic acid synthesis , suggesting that this compound may also interfere with this pathway.
Pharmacokinetics
Benzoic acid derivatives are generally known to conjugate with glycine in the liver and excreted as hippuric acid , suggesting a similar metabolic pathway for this compound.
Result of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-carboxypropyl)benzoic acid typically involves the reaction of 3-aminoacrylate with 4-carboxybenzaldehyde. The reaction is carried out in ethanol at room temperature for 24 hours. After the initial reaction, hydrochloric acid is added to adjust the pH to 2-3, followed by heating at 80-90°C for 2-3 hours to promote decarboxylation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 using sodium hydroxide. Sodium borohydride is added to reduce the imine intermediate to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-(3-Amino-3-carboxypropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Acylated derivatives of this compound.
科学研究应用
4-(3-Amino-3-carboxypropyl)benzoic acid has been widely used in scientific research, particularly in the study of protein-protein interactions in yeast cells. It inhibits the growth of yeast cells that express a protein of interest fused to the DNA-binding domain of a transcription factor, allowing for the identification of protein-protein interactions. Additionally, this compound has applications in proteomics research and the study of protein domains .
相似化合物的比较
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a carboxypropyl group.
4-(Acetylamino)-3-amino benzoic acid: Similar structure but with an acetylamino group instead of a carboxypropyl group.
Uniqueness
4-(3-Amino-3-carboxypropyl)benzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to inhibit protein-protein interactions in yeast cells makes it a valuable tool in proteomics research and the study of protein domains.
属性
IUPAC Name |
4-(3-amino-3-carboxypropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJBEYFTBBNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
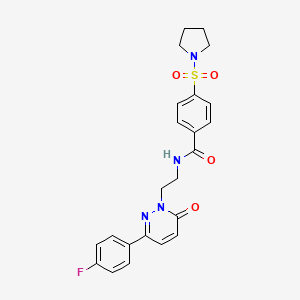
![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)
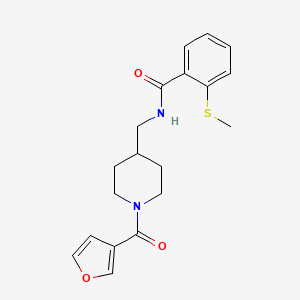
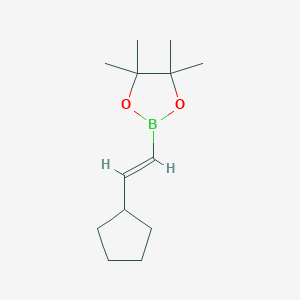
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
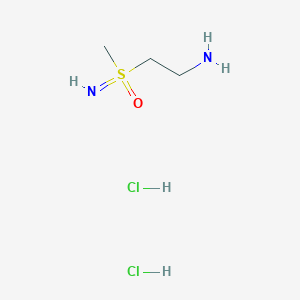
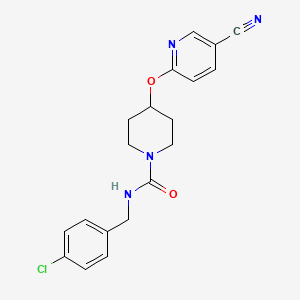
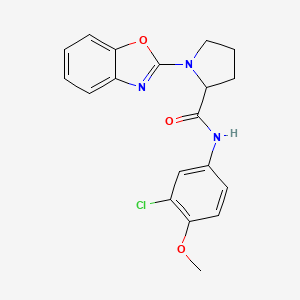
![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)
![4-(dimethylsulfamoyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B3010679.png)
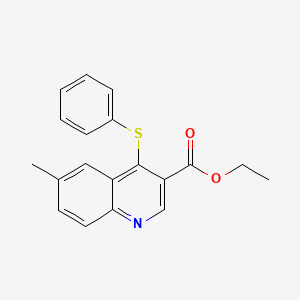
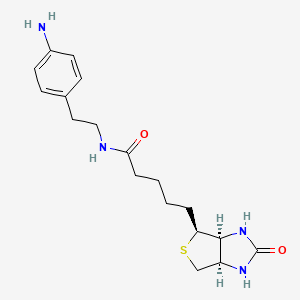
![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)
